Lancifolin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

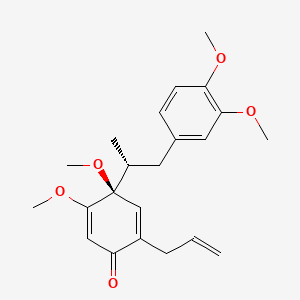

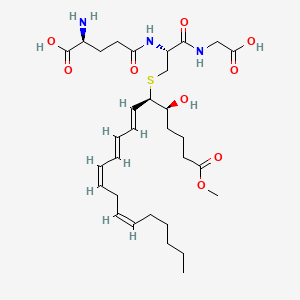

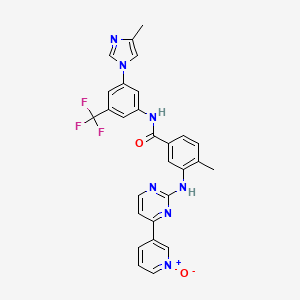

Lancifolin C is a neolignan compound that can be extracted from certain plants, such as guanine leaves . It has the chemical formula C22H28O5 and a molecular weight of 372.5 g/mol . This compound is known for its potential biological activities and has been studied for its various applications in scientific research.

Méthodes De Préparation

Lancifolin C is generally obtained by extracting it from plant sources like guanine leaves . The extraction methods typically involve solvent extraction followed by purification using chromatographic techniques . For higher purity, additional purification steps are required . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Analyse Des Réactions Chimiques

Lancifolin C undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Lancifolin C has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in various chemical studies and for the synthesis of other neolignan compounds.

Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research has shown that this compound may have potential therapeutic applications, such as inhibiting certain enzymes or pathways involved in diseases.

Industry: The compound is used in the development of natural product-based pharmaceuticals and other industrial applications.

Mécanisme D'action

The mechanism of action of Lancifolin C involves its interaction with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and cancer progression . By binding to EGFR, this compound may interfere with the signaling pathways involved in cancer cell growth and survival.

Comparaison Avec Des Composés Similaires

Lancifolin C is part of a series of neolignan compounds that share similar structures but differ in individual atoms, functional groups, and substructures . Some similar compounds include:

- Hancinone C

- Wallichinine

- Futoquinol

- Isodihydrofutoquinol B

- Isodihydrofutoquinol A

- Fargesone A

- Fargesone B

- Kadsurin A

- Piperenone These compounds may have different physicochemical properties, bioactivities, and pharmacological properties . This compound is unique due to its specific structure and potential biological activities, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOMQPWLJRZYDT-IVZQSRNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Lancifolin C and where is it found?

A1: this compound is a neolignan, a type of natural product with a phenylpropanoid structure, found in certain plant species. It has been isolated from the fruits of Piper attenuatum [] and the medicinal plant Piper hookeri [].

Q2: How was the structure of this compound determined?

A2: The absolute configuration of this compound, meaning the three-dimensional arrangement of its atoms, was established through Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules they are a part of.

Q3: What are the structural differences between this compound and its diastereomer Lancifolin D?

A3: this compound and Lancifolin D are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of some atoms. While both are isolated from Piper hookeri [] and Piper attenuatum [], their specific structural differences are not explicitly detailed in the provided abstracts. Further investigation into the full research articles would be required for a complete comparison.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)